![molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 871240-11-8](/img/structure/B1385962.png)
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline
Overview
Description
“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a type of trifluoromethyl pyrimidine derivative . These derivatives are known for their unique biological structure and high target specificity .
Synthesis Analysis
The synthesis of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” involves a four-step reaction . The process starts with 3-aminophenol or 4-aminophenol, which is dissolved in acetone and then reacted for 7-8 hours at 25°C . The reaction yields intermediate 4, which is then used to produce the final compound .
Molecular Structure Analysis
The molecular formula of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is C11H8F3N3O. It has a molecular weight of 255.2 g/mol. The structure includes a pyrimidine ring, which is an important lead molecule and an active fragment in the design of biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” are complex and involve multiple steps . The compound is synthesized through a series of reactions, including the reaction of 3-aminophenol or 4-aminophenol with acetone .
Scientific Research Applications
Antifungal Applications
This compound has shown promising results as an antifungal agent. Studies have indicated that derivatives of this compound exhibit good in vitro antifungal activities against a range of pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These properties suggest potential for the development of new antifungal treatments, particularly in agricultural settings where crop protection is crucial.
Insecticidal Properties
In addition to its antifungal activity, this compound has been evaluated for its insecticidal properties. The synthesized derivatives have shown moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda . Although the activities were lower than some commercial insecticides, this opens up avenues for further optimization and development of eco-friendly pest control agents.
Anticancer Potential
Trifluoromethyl pyrimidine derivatives, including those with an amide moiety, have been studied for their anticancer activities. Some compounds have demonstrated certain anticancer activities against cell lines such as PC3, K562, Hela, and A549 . The potential of these compounds to act as antitumor agents is significant, especially considering the ongoing search for more effective and less toxic cancer treatments.
Antiproliferative Effects
Further research into trifluoromethyl-containing polysubstituted pyrimidine derivatives has revealed moderate anti-proliferative activities against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . Some compounds have shown better activities than the positive control 5-fluorouracil, indicating their potential as lead compounds in the development of new antitumor drugs.
Molecular Docking and Drug Design
The compound’s derivatives have been used in molecular docking studies to predict their interaction with biological targets. For instance, certain derivatives have shown the potential to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which is valuable for further research and development in drug design .
Agricultural Applications
The unique biological structure of nitrogen-containing heterocyclic compounds like trifluoromethyl pyrimidine derivatives has been a focus in the creation of new pesticides. Their high target specificity and good environmental compatibility make them suitable candidates for plant growth regulation and other agricultural applications .
FDA-Approved Drug Development
Compounds with the trifluoromethyl group have been approved by the FDA for various therapies. For example, sorafenib, which contains a similar trifluoromethyl pyrimidine structure, has been granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma . This highlights the clinical importance and therapeutic potential of such compounds.
Future Directions
The future directions for the research and application of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” could include further exploration of its antifungal, insecticidal, and anticancer properties . Additionally, the development of efficient and new pesticides is still an urgent task for scientific researchers , and this compound could play a role in that development.
properties
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWJNQDGFKVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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